molecular formula C18H18ClN5O3S B3009405 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 880802-40-4

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3009405
CAS No.: 880802-40-4
M. Wt: 419.88
InChI Key: YYGYJKKOOKDGRR-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis

Research has characterized the antiviral molecule "N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide" using Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations. The study explored its geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering insights into its stability and intermolecular interactions, which could be relevant for understanding similar compounds like the one (Mary, Pradhan, & James, 2022).

Synthesis and Antiexudative Activity

Research on the synthesis of pyrolin derivatives, including "2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides," has shown significant antiexudative properties. This indicates the compound's potential for developing new drugs with minimized toxicity and enhanced efficacy against various diseases (Chalenko et al., 2019).

Cholinesterase Inhibition

A study on new synthetic 1,2,4-triazole derivatives, including compounds structurally related to "2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide," highlighted their moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research suggests the potential for these compounds in treating diseases related to cholinesterase inhibition (Riaz et al., 2020).

Antimicrobial Screening

The synthesis and characterization of 5-substituted-1,3,4-oxadiazole derivatives, including "2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide," have been conducted. The synthesized compounds exhibited relative activity against acetylcholinesterase, indicating potential biomedical applications (Rehman et al., 2013).

Structural Elucidation and Antimicrobial Studies

The synthesis and antimicrobial screening of N-substituted sulfanilamide derivatives provide a foundation for understanding the biological activities of compounds like "this compound." These studies reveal the importance of structural modification in enhancing antimicrobial efficacy (Lahtinen et al., 2014).

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-14-8-7-13(9-15(14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGYJKKOOKDGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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